![molecular formula C9H7Br2FO2 B13570522 Benzoic acid, 5-bromo-2-(bromomethyl)-4-fluoro-, methyl ester CAS No. 2253789-54-5](/img/structure/B13570522.png)
Benzoic acid, 5-bromo-2-(bromomethyl)-4-fluoro-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 5-bromo-2-(bromomethyl)-4-fluoro-, methyl ester is an organic compound with the molecular formula C9H7Br2FO2. This compound is a derivative of benzoic acid, where the aromatic ring is substituted with bromine, bromomethyl, and fluorine groups, and the carboxylic acid is esterified with a methyl group. It is commonly used as an intermediate in organic synthesis and has applications in various fields such as chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 5-bromo-2-(bromomethyl)-4-fluoro-, methyl ester typically involves the following steps:
Bromination: The starting material, benzoic acid, undergoes bromination to introduce bromine atoms at specific positions on the aromatic ring.
Fluorination: The brominated benzoic acid is then subjected to fluorination to introduce the fluorine atom.
Esterification: The carboxylic acid group of the fluorinated benzoic acid is esterified with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination and fluorination reactions, followed by esterification. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of appropriate solvents, catalysts, and temperature control is crucial in achieving efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 5-bromo-2-(bromomethyl)-4-fluoro-, methyl ester can undergo various chemical reactions, including:
Substitution Reactions: The bromine and bromomethyl groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and functional groups.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents.
Hydrolysis: Acidic or basic hydrolysis can be performed using hydrochloric acid (HCl) or sodium hydroxide (NaOH) in aqueous solutions.
Major Products Formed
Substitution: Products include derivatives with different functional groups replacing the bromine or bromomethyl groups.
Oxidation: Products include carboxylic acids, aldehydes, or ketones.
Reduction: Products include alcohols or alkanes.
Hydrolysis: The major product is the corresponding carboxylic acid.
Scientific Research Applications
Benzoic acid, 5-bromo-2-(bromomethyl)-4-fluoro-, methyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is used in the study of biological pathways and as a probe to investigate enzyme activities.
Industry: The compound is used in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of benzoic acid, 5-bromo-2-(bromomethyl)-4-fluoro-, methyl ester involves its interaction with specific molecular targets and pathways. The bromine and fluorine substituents can influence the compound’s reactivity and binding affinity to biological molecules. The ester group can undergo hydrolysis, releasing the active carboxylic acid, which can interact with enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
Benzoic acid, 5-bromo-2-(bromomethyl)-4-fluoro-, methyl ester can be compared with other similar compounds such as:
Benzoic acid, 5-bromo-2-(bromomethyl)-, methyl ester: Lacks the fluorine substituent, which can affect its reactivity and applications.
Benzoic acid, 5-bromo-2-(bromomethyl)-4-chloro-, methyl ester: Contains a chlorine substituent instead of fluorine, leading to different chemical properties and reactivity.
Benzoic acid, 5-bromo-2-(bromomethyl)-4-methoxy-, methyl ester: Contains a methoxy group, which can influence its solubility and reactivity.
The presence of different substituents on the aromatic ring can significantly impact the compound’s chemical behavior, reactivity, and applications, making this compound unique in its properties and uses.
Biological Activity
Benzoic acid, 5-bromo-2-(bromomethyl)-4-fluoro-, methyl ester, known by its IUPAC name, is an aromatic compound characterized by a complex molecular structure featuring multiple halogen substituents. Its molecular formula is C9H7Br2FO2, and it has a molecular weight of approximately 325.96 g/mol. This compound's unique structure enhances its potential biological activity, making it a subject of interest in medicinal chemistry and organic synthesis.
The presence of bromine and fluorine atoms in the structure significantly influences the compound's chemical stability and reactivity. These halogen substituents can enhance the compound's lipophilicity, potentially affecting its interaction with biological targets.
Property | Value |
---|---|
Molecular Formula | C9H7Br2FO2 |
Molecular Weight | 325.96 g/mol |
Density | 1.839 g/cm³ (predicted) |
Boiling Point | 341.5 °C (predicted) |
Biological Activity
Research on the biological activity of benzoic acid derivatives suggests that compounds with halogen substitutions often exhibit enhanced antibacterial, antifungal, and anticancer properties. The specific activity of this compound has not been extensively studied; however, analogs indicate potential mechanisms of action.
Antimicrobial Activity
Studies have shown that halogenated benzoic acids can inhibit the growth of various bacterial strains. For example, compounds similar to this compound have demonstrated significant antimicrobial properties against pathogens such as Staphylococcus aureus and Escherichia coli .
Anticancer Potential
The structural characteristics of this compound may also confer anticancer activity. Research indicates that certain halogenated benzoic acids can induce apoptosis in cancer cells through various pathways, including the modulation of gene expression related to cell cycle regulation . The specific pathways influenced by this compound remain to be elucidated.
Case Studies
- Antimicrobial Efficacy : A study on halogenated benzoic acids demonstrated that derivatives with multiple bromine atoms had enhanced activity against E. coli, suggesting that our compound may exhibit similar or greater efficacy due to its unique substitution pattern .
- Cytotoxicity Assessment : In a pharmacological evaluation of structurally related compounds, it was found that certain derivatives showed low cytotoxicity at concentrations up to 100 µM while maintaining significant biological activity . This suggests a favorable therapeutic index for further development.
Synthesis and Applications
The synthesis of this compound can be achieved through various methods involving bromination and esterification techniques. These synthetic routes allow for tailored production aimed at specific applications in medicinal chemistry and organic synthesis .
Properties
CAS No. |
2253789-54-5 |
---|---|
Molecular Formula |
C9H7Br2FO2 |
Molecular Weight |
325.96 g/mol |
IUPAC Name |
methyl 5-bromo-2-(bromomethyl)-4-fluorobenzoate |
InChI |
InChI=1S/C9H7Br2FO2/c1-14-9(13)6-3-7(11)8(12)2-5(6)4-10/h2-3H,4H2,1H3 |
InChI Key |
WNWYGDOTVQCXFM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1CBr)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.